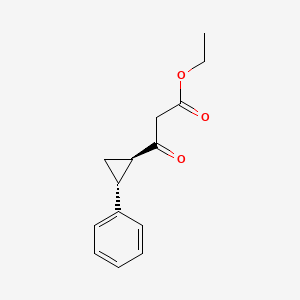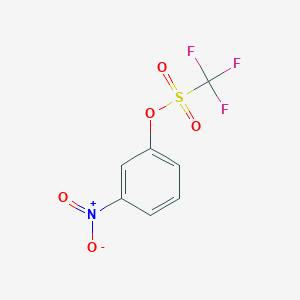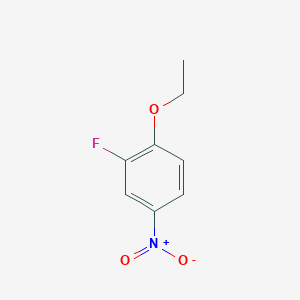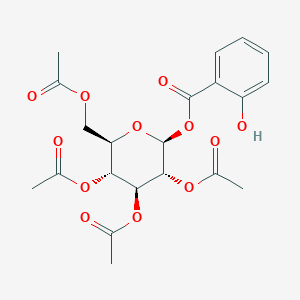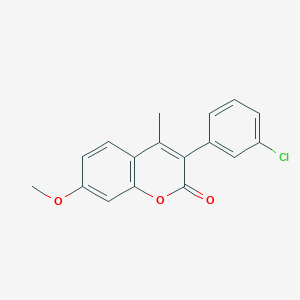
3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one
説明
3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, also known as Clomazone, is a herbicide that belongs to the family of Isoxazoles. It is widely used in agriculture to control the growth of weeds and other unwanted plants. Clomazone is known for its selective action, which means that it only targets certain types of plants while leaving the others unaffected. We will also explore the future directions for research on this herbicide.
作用機序
The mechanism of action of 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one involves the inhibition of the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. Carotenoids are synthesized through the MEP (methylerythritol phosphate) pathway, which is inhibited by 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one. This leads to the accumulation of toxic intermediates and the disruption of photosynthesis, ultimately resulting in the death of the targeted plants.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has been shown to have a variety of biochemical and physiological effects on plants. It inhibits the synthesis of carotenoids, which leads to the accumulation of toxic intermediates and the disruption of photosynthesis. This results in the death of the targeted plants. 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has also been shown to affect the growth and development of plant roots, as well as the uptake and transport of nutrients.
実験室実験の利点と制限
The advantages of using 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one for lab experiments include its selective action, which allows for the targeted control of weeds and other unwanted plants, as well as its effectiveness in controlling the growth of various types of plants. However, there are also limitations to using 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one for lab experiments, including its potential for groundwater contamination and toxicity to non-target organisms.
将来の方向性
There are several future directions for research on 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one. One area of research is the development of new and more effective herbicides based on the structure and mechanism of 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one. Another area of research is the study of the environmental and health effects of 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, including its potential for groundwater contamination and toxicity to non-target organisms. Additionally, research could focus on the development of new methods for the synthesis of 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one, as well as its use in combination with other herbicides for more effective weed control.
科学的研究の応用
3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has been widely used in scientific research to study the effects of herbicides on plant growth and development. It has been shown to be effective in controlling the growth of various types of weeds and other unwanted plants, making it a valuable tool for agricultural research. 3-(3-Chlorophenyl)-7-methoxy-4-methylchromen-2-one has also been used to study the effects of herbicides on the environment and human health, including the potential for groundwater contamination and toxicity to non-target organisms.
特性
IUPAC Name |
3-(3-chlorophenyl)-7-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRPYNDAGZTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




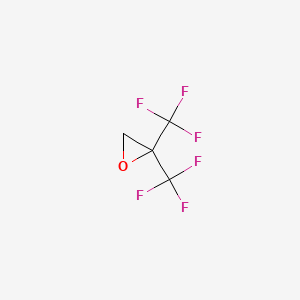




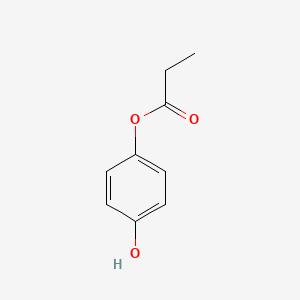
![2,5,7-trinitro-9-oxo-N-[3-(trifluoromethyl)phenyl]-9H-fluorene-4-carboxamide](/img/structure/B3041567.png)
